DDRI-18

Beschreibung

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

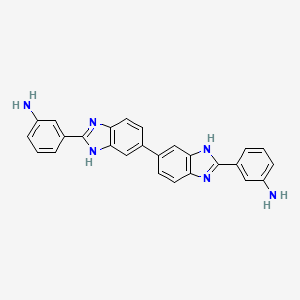

3-[6-[2-(3-aminophenyl)-3H-benzimidazol-5-yl]-1H-benzimidazol-2-yl]aniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H20N6/c27-19-5-1-3-17(11-19)25-29-21-9-7-15(13-23(21)31-25)16-8-10-22-24(14-16)32-26(30-22)18-4-2-6-20(28)12-18/h1-14H,27-28H2,(H,29,31)(H,30,32) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QROWVLFOWUYBIG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N)C2=NC3=C(N2)C=C(C=C3)C4=CC5=C(C=C4)N=C(N5)C6=CC(=CC=C6)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H20N6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4402-18-0 |

Source

|

| Record name | 4402-18-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Core Mechanism of DDRI-18: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

DDRI-18, with the chemical name 3,3'-(1H,3'H-5,5'-bibenzo[d]imidazole-2,2'-diyl)dianiline, is a novel small molecule inhibitor of the DNA Damage Response (DDR).[1][2] Initially identified through high-content screening for compounds that modulate the DDR, this compound has demonstrated significant potential as a chemosensitizing agent.[1] This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its effects on DNA repair pathways and its synergistic activity with cytotoxic anticancer drugs. The information presented is compiled from key studies to support further research and development in oncology.

Core Mechanism of Action: Inhibition of Non-Homologous End Joining (NHEJ)

The primary mechanism of action of this compound is the inhibition of the Non-Homologous End Joining (NHEJ) pathway, a major DNA repair mechanism for double-strand breaks (DSBs).[1][2] By impeding this repair process, this compound enhances the cytotoxic effects of DNA-damaging agents, leading to increased tumor cell death.[1]

Impact on DNA Damage Response Proteins

This compound has been shown to delay the resolution of key proteins involved in the DDR from the sites of DNA lesions. This includes:

-

γH2AX: A marker for DNA double-strand breaks. In the presence of this compound, γH2AX foci persist for a longer duration after DNA damage induction.[1]

-

ATM (Ataxia-Telangiectasia Mutated): A critical kinase that initiates the DDR signaling cascade. This compound delays the dephosphorylation and removal of activated ATM from DNA lesions.[1]

-

BRCA1 (Breast Cancer Type 1 Susceptibility Protein): A key protein involved in multiple DNA repair pathways. The resolution of BRCA1 foci at DNA damage sites is also retarded by this compound.[1]

While the direct molecular target of this compound has not yet been elucidated, its functional effects strongly point to a component of the NHEJ machinery.[1]

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vitro studies on this compound.

Table 1: Chemosensitization Effect of this compound with Etoposide (B1684455) in U2OS Cells

| Treatment Duration | This compound Concentration (µM) | Etoposide LD50 (µM) | Fold Increase in Cytotoxicity |

| 24 hours | 0 (DMSO) | 120.60 | - |

| 24 hours | 2 | 42.69 | 2.9 |

| 24 hours | 8 | 18.50 | 6.5 |

| 48 hours | 0 (DMSO) | 14.35 | - |

| 48 hours | 2 | 3.13 | 4.6 |

Data extracted from Jun et al., 2012.[3]

Table 2: Enhancement of Cytotoxicity of Various Anticancer Drugs by this compound (1 µM) in U2OS Cells

| Anticancer Drug | P-value (Student's t-test) |

| Etoposide | 0.0228 |

| Camptothecin | 0.0017 |

| Doxorubicin | 0.0109 |

| Bleomycin | 0.0013 |

Data extracted from Jun et al., 2012.[3]

Signaling and Logical Pathways

The following diagrams illustrate the proposed mechanism of action of this compound within the context of the DNA damage response.

Caption: Logical flow of this compound's inhibitory action on the NHEJ pathway.

Caption: General experimental workflow for evaluating this compound's activity.

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of this compound.

Cell Viability (MTT) Assay

-

Cell Seeding: Seed U2OS cells in 96-well plates at a density of 5 x 10³ cells per well and incubate for 24 hours.

-

Pre-treatment: Pre-treat cells with the desired concentrations of this compound (e.g., 2 µM or 8 µM) or DMSO (vehicle control) for 1 hour.

-

Co-treatment: Add various concentrations of the DNA-damaging agent (e.g., etoposide) to the wells.

-

Incubation: Incubate the plates for 24 or 48 hours.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Solubilization: Remove the supernatant and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the control (DMSO-treated) cells.

Comet Assay (Alkaline)

-

Cell Treatment: Treat U2OS cells with this compound and/or a DNA-damaging agent as described for the MTT assay.

-

Cell Harvesting: Harvest the cells at the indicated time points.

-

Cell Embedding: Mix approximately 5 x 10² cells in 5 µL of PBS with 50 µL of low-melting agarose (B213101) (LMA). Pipette the mixture onto a comet slide and allow it to solidify at 4°C for 10 minutes.

-

Lysis: Immerse the slides in a lysis solution at 4°C for 40 minutes.

-

Electrophoresis: Perform electrophoresis in an alkaline buffer (300 mM NaOH, 1 mM EDTA, pH > 13) at 21 V for 30 minutes.

-

Neutralization and Staining: Neutralize the slides and stain the DNA with an appropriate fluorescent dye (e.g., SYBR Green).

-

Imaging and Analysis: Visualize the comets using a fluorescence microscope and analyze the tail moment to quantify DNA damage.[3]

Immunofluorescence for DDR Protein Foci

-

Cell Culture and Treatment: Grow U2OS cells on coverslips and treat with this compound and a DNA-damaging agent (e.g., 10 µM etoposide for 1 hour).[3]

-

Fixation and Permeabilization: After treatment, fix the cells with 4% paraformaldehyde and permeabilize with 0.5% Triton X-100 in PBS.

-

Blocking: Block non-specific antibody binding with a blocking buffer (e.g., 5% BSA in PBS) for 1 hour.

-

Primary Antibody Incubation: Incubate the cells with primary antibodies against γH2AX, phospho-ATM, or phospho-BRCA1 overnight at 4°C.

-

Secondary Antibody Incubation: Wash the cells and incubate with fluorescently labeled secondary antibodies for 1 hour at room temperature in the dark.

-

Mounting and Imaging: Mount the coverslips on microscope slides with a mounting medium containing DAPI for nuclear counterstaining.

-

Image Analysis: Acquire images using a high-content imaging system (e.g., IN Cell Analyzer) and quantify the area of fluorescent foci per cell.[3]

In Vivo DNA End-Joining Assay

-

Plasmid Preparation: Utilize a reporter plasmid system, such as pEGFP-N1, linearized with a restriction enzyme (e.g., HindIII) to create DSBs.

-

Cell Transfection: Co-transfect U2OS cells with the linearized plasmid and a control plasmid (e.g., pDsRed2-N1) for normalization.

-

Drug Treatment: Treat the transfected cells with this compound or a known NHEJ inhibitor (e.g., NU7026) for 24 hours.

-

Flow Cytometry: Harvest the cells and analyze the percentage of GFP-positive cells among the DsRed-positive population using a flow cytometer.

-

Data Analysis: A decrease in the percentage of GFP-positive cells indicates inhibition of DNA end-joining.

Conclusion

This compound is a promising DNA damage response inhibitor that functions by inhibiting the non-homologous end-joining pathway. Its ability to sensitize cancer cells to various DNA-damaging agents highlights its potential as an adjunct in cancer therapy. While the precise molecular target remains to be identified, the detailed characterization of its mechanism of action provides a solid foundation for its further preclinical and clinical development. The experimental protocols and quantitative data presented herein serve as a valuable resource for researchers in the field of oncology and drug discovery.

References

- 1. Characterization of this compound (3,3'-(1H,3'H-5,5'-bibenzo[d]imidazole-2,2'-diyl)dianiline), a novel small molecule inhibitor modulating the DNA damage response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Characterization of this compound (3,3′-(1H,3′H-5,5′-bibenzo[d]imidazole-2,2′-diyl)dianiline), a novel small molecule inhibitor modulating the DNA damage response - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Preclinical Profile of DDRI-18: A Novel Chemosensitizing Agent Targeting DNA Damage Response

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The DNA Damage Response (DDR) network is a critical cellular process for maintaining genomic integrity and a promising target for anticancer therapies. This technical guide details the discovery and characterization of DDRI-18 (3,3'-(1H,3'H-5,5'-bibenzo[d]imidazole-2,2'-diyl)dianiline), a novel small molecule inhibitor of the DDR pathway. This compound was identified through a high-content screening campaign and subsequently characterized as an inhibitor of the Non-Homologous End Joining (NHEJ) DNA repair pathway. By impeding DNA repair, this compound enhances the cytotoxic effects of various DNA-damaging chemotherapeutic agents, highlighting its potential as a chemosensitizing agent. This document provides a comprehensive overview of the discovery, proposed synthesis, mechanism of action, and preclinical evaluation of this compound, including detailed experimental protocols and quantitative data.

Discovery of this compound

This compound was discovered through a high-content screening of a small molecule library designed to identify compounds that modulate the DNA Damage Response.[1] The screening assay utilized the phosphorylation of the histone variant H2AX (γH2AX) as a biomarker for DNA double-strand breaks (DSBs). The primary screen aimed to identify compounds that altered the formation or resolution of γH2AX foci in cells treated with a DNA-damaging agent.

High-Content Screening Workflow

The discovery process followed a logical workflow, beginning with a primary screen to identify hit compounds, followed by secondary assays to confirm and characterize their activity.

Synthesis Pathway of this compound

The precise synthesis protocol for this compound is not publicly available as it was identified from a chemical library. However, based on the structure of this compound, a plausible synthetic route can be proposed involving the condensation of a biphenylenediamine derivative with an aromatic aldehyde. A common method for the synthesis of bibenzimidazoles is the Phillips condensation, which involves the reaction of an o-phenylenediamine (B120857) with a dicarboxylic acid or its derivative. A variation of this could be the condensation of 3,3',4,4'-tetraaminobiphenyl with two equivalents of 3-aminobenzaldehyde.

Proposed Synthesis of this compound

The proposed synthesis involves a two-step process starting from commercially available materials.

Mechanism of Action

This compound functions as a DNA damage response inhibitor by specifically targeting the Non-Homologous End Joining (NHEJ) pathway, a major mechanism for the repair of DNA double-strand breaks. The exact molecular target of this compound within the NHEJ pathway has not yet been elucidated.

Inhibition of Non-Homologous End Joining (NHEJ)

The inhibitory effect of this compound on NHEJ leads to a delay in the resolution of key DNA damage signaling proteins, such as γH2AX, ATM, and BRCA1, from the sites of DNA damage. This persistent signaling ultimately contributes to the chemosensitizing effect of the compound.

Quantitative Data

The chemosensitizing effect of this compound has been quantified in various studies. The following tables summarize the key quantitative data demonstrating the potentiation of cytotoxicity of etoposide (B1684455) by this compound in U2OS osteosarcoma cells and its effect on DNA repair.

Table 1: Potentiation of Etoposide Cytotoxicity by this compound in U2OS Cells

| Treatment | Incubation Time (h) | LD50 of Etoposide (µM) | Fold Increase in Cytotoxicity |

| DMSO (Control) | 24 | 120.60 | - |

| This compound (2 µM) | 24 | 42.69 | 2.9 |

| This compound (8 µM) | 24 | 18.50 | 6.5 |

| DMSO (Control) | 48 | 14.35 | - |

| This compound (2 µM) | 48 | 3.13 | 4.6 |

Data extracted from Jun et al., 2012.

Table 2: Effect of this compound on γH2AX Foci Resolution

| Treatment | Time after Etoposide Removal (h) | Remaining γH2AX Foci (%) |

| DMSO (Control) | 3 | 48.6 |

| This compound (2.5 µM) | 3 | 76.6 |

Data extracted from Jun et al., 2012.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of this compound.

γH2AX Immunofluorescence Assay

This protocol is used to visualize and quantify DNA double-strand breaks.

-

Cell Culture and Treatment: Seed U2OS cells on coverslips in a 6-well plate. Treat cells with the desired concentrations of this compound and/or a DNA-damaging agent (e.g., etoposide).

-

Fixation: After treatment, wash the cells with PBS and fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Permeabilization: Wash the cells three times with PBS and permeabilize with 0.2% Triton X-100 in PBS for 10 minutes.

-

Blocking: Block with 1% BSA in PBS for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate with a primary antibody against γH2AX (e.g., anti-phospho-Histone H2A.X Ser139) diluted in blocking buffer overnight at 4°C.

-

Secondary Antibody Incubation: Wash cells three times with PBS and incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated anti-mouse IgG) for 1 hour at room temperature in the dark.

-

Counterstaining and Mounting: Wash cells three times with PBS and counterstain the nuclei with DAPI. Mount the coverslips on microscope slides using an antifade mounting medium.

-

Imaging and Analysis: Acquire images using a fluorescence microscope. Quantify the number and intensity of γH2AX foci per nucleus using image analysis software.

Comet Assay (Single Cell Gel Electrophoresis)

This assay measures DNA strand breaks in individual cells.

-

Cell Preparation: After treatment, harvest and resuspend cells in ice-cold PBS at a concentration of 1 x 10^5 cells/mL.

-

Embedding in Agarose (B213101): Mix the cell suspension with low-melting-point agarose and pipette onto a CometSlide™. Allow the agarose to solidify.

-

Lysis: Immerse the slides in a lysis solution (containing high salt and detergents) at 4°C for at least 1 hour to lyse the cells and unfold the DNA.

-

Alkaline Unwinding: Place the slides in an alkaline electrophoresis buffer (pH > 13) for 20-40 minutes to unwind the DNA.

-

Electrophoresis: Perform electrophoresis under alkaline conditions at a low voltage.

-

Neutralization and Staining: Neutralize the slides with a neutralization buffer and stain the DNA with a fluorescent dye (e.g., SYBR Green).

-

Imaging and Analysis: Visualize the comets using a fluorescence microscope. The amount of DNA that migrates into the tail is proportional to the amount of DNA damage.

In Vivo DNA End-Joining Assay

This assay assesses the efficiency of NHEJ in living cells.

-

Plasmid Preparation: A reporter plasmid (e.g., pEGFP-N1) is linearized with a restriction enzyme that cuts within the reporter gene's coding sequence.

-

Transfection: Transfect the linearized plasmid into the cells of interest (e.g., U2OS).

-

Treatment: Treat the transfected cells with this compound or a vehicle control.

-

Analysis: After a suitable incubation period (e.g., 48 hours), analyze the expression of the reporter protein (e.g., GFP) by flow cytometry or fluorescence microscopy. Successful end-joining will recircularize the plasmid and restore the expression of the reporter gene. A decrease in the percentage of reporter-positive cells in the presence of the compound indicates inhibition of NHEJ.

MTT Cell Viability Assay

This colorimetric assay is used to assess cell metabolic activity as a measure of cell viability.

-

Cell Seeding: Seed cells in a 96-well plate at a desired density.

-

Treatment: Treat the cells with various concentrations of the test compound(s) and incubate for the desired period.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active metabolism will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Annexin V Apoptosis Assay

This assay is used to detect and quantify apoptosis.

-

Cell Treatment and Harvesting: Treat cells as required and then harvest both adherent and floating cells.

-

Washing: Wash the cells with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium (B1200493) iodide (PI). Incubate in the dark for 15 minutes at room temperature.

-

Analysis: Analyze the stained cells by flow cytometry.

-

Annexin V-negative / PI-negative: Live cells

-

Annexin V-positive / PI-negative: Early apoptotic cells

-

Annexin V-positive / PI-positive: Late apoptotic or necrotic cells

-

Conclusion

This compound is a promising novel small molecule inhibitor of the DNA damage response that functions by inhibiting the NHEJ DNA repair pathway. Its ability to potentiate the cytotoxicity of established DNA-damaging anticancer agents makes it an attractive candidate for further development as a chemosensitizing agent. The detailed preclinical data and experimental protocols provided in this guide offer a comprehensive resource for researchers in the field of drug discovery and oncology. Further studies are warranted to identify the specific molecular target of this compound and to evaluate its efficacy and safety in in vivo models.

References

The Biological Target of DDRI-18: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

DDRI-18 is a novel small molecule inhibitor of the DNA Damage Response (DDR) pathway, specifically targeting the Non-Homologous End-Joining (NHEJ) mechanism of DNA double-strand break repair. While its direct molecular target remains to be elucidated, this compound has been shown to effectively inhibit the NHEJ process, leading to the delayed resolution of DNA damage foci. This activity makes this compound a potent chemosensitizing agent, enhancing the cytotoxicity of various DNA-damaging anticancer drugs. This technical guide provides a comprehensive overview of the current understanding of this compound, including its functional target, quantitative activity, the signaling pathway it modulates, and detailed protocols for key experimental assays used in its characterization.

Introduction to this compound

This compound (3,3'-(1H,3'H-5,5'-bibenzo[d]imidazole-2,2'-diyl)dianiline) was identified through high-content screening of a small molecule library for compounds that inhibit the DDR, using the formation of γH2AX foci as a biomarker.[1][2] Subsequent studies have established that this compound's primary mechanism of action is the inhibition of the NHEJ pathway, a crucial process for the repair of DNA double-strand breaks (DSBs).[1] By impeding this repair mechanism, this compound sensitizes cancer cells to the effects of DNA-damaging agents, presenting a promising strategy for combination cancer therapy.[1][3]

Functional Target: Non-Homologous End-Joining (NHEJ) Pathway

The primary biological process targeted by this compound is the canonical Non-Homologous End-Joining (NHEJ) pathway. This pathway is the main mechanism for repairing DNA double-strand breaks in human cells and is active throughout the cell cycle.[4][5] The key steps and protein players in the canonical NHEJ pathway are outlined below.

Canonical NHEJ Signaling Pathway

The canonical NHEJ pathway is initiated by the binding of the Ku70/80 heterodimer to the broken DNA ends.[6][7] This is followed by the recruitment of the catalytic subunit of DNA-dependent protein kinase (DNA-PKcs).[4][8] The DNA-PK complex then recruits and activates other factors, including the Artemis nuclease, which processes the DNA ends to make them compatible for ligation.[7] Finally, the XRCC4-XLF-DNA Ligase IV complex is recruited to ligate the broken ends, completing the repair process.[8] this compound functionally inhibits this process, although the direct protein it binds to is unknown.[1]

Quantitative Data

The activity of this compound has been quantified through various cellular assays, primarily focusing on its ability to inhibit NHEJ and to sensitize cancer cells to chemotherapeutic agents.

Table 1: Inhibition of NHEJ by this compound

| Cell Line | Assay Type | This compound Concentration (µM) | Inhibition of NHEJ (%) | Reference |

| U2OS | in vivo DNA end-joining assay (EGFP reporter) | 2.5 | 51.2 | [1] |

Inhibition is calculated as the percentage reduction in EGFP-expressing cells compared to the control.

Table 2: Chemosensitization Effect of this compound with Etoposide in U2OS Cells

| Treatment Duration | This compound Concentration (µM) | Etoposide LD50 (µM) | Fold Increase in Cytotoxicity | Reference |

| 24 hours | 0 (DMSO) | 120.60 | - | [1] |

| 24 hours | 2 | 42.69 | 2.8 | [1] |

| 24 hours | 8 | 18.50 | 6.5 | [1] |

| 48 hours | 0 (DMSO) | 14.35 | - | [1] |

| 48 hours | 2 | 3.13 | 4.6 | [1] |

Table 3: Enhanced Cytotoxicity of Various Anticancer Drugs with this compound

| Anticancer Drug | This compound Concentration (µM) | Cell Line | Observation | Reference |

| Camptothecin | 1 | U2OS | Significant increase in cytotoxicity | [1] |

| Doxorubicin | 1 | U2OS | Significant increase in cytotoxicity | [1] |

| Bleomycin | 1 | U2OS | Significant increase in cytotoxicity | [1] |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the activity of this compound.

γH2AX Immunofluorescence Staining for DNA Damage Foci

This protocol is used to visualize and quantify DNA double-strand breaks through the detection of phosphorylated H2AX (γH2AX) foci.

Materials:

-

Cells grown on coverslips in a multi-well plate

-

Fixative solution: 4% paraformaldehyde (PFA) in PBS

-

Permeabilization buffer: 0.25% Triton X-100 in PBS

-

Blocking buffer: 5% Bovine Serum Albumin (BSA) in PBS

-

Primary antibody: Rabbit anti-phospho-Histone H2A.X (Ser139) antibody

-

Secondary antibody: Alexa Fluor 488-conjugated goat anti-rabbit IgG

-

Nuclear counterstain: DAPI (4',6-diamidino-2-phenylindole)

-

Antifade mounting medium

-

Phosphate-Buffered Saline (PBS)

Procedure:

-

Cell Seeding and Treatment: Seed cells on sterile glass coverslips in a multi-well plate and allow them to adhere overnight. Treat the cells with the desired concentration of this compound and/or a DNA-damaging agent for the specified duration.

-

Fixation: Aspirate the medium and wash the cells twice with PBS. Fix the cells with 4% PFA for 15 minutes at room temperature.

-

Permeabilization: Aspirate the fixative and wash the cells three times with PBS for 5 minutes each. Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes at room temperature.

-

Blocking: Aspirate the permeabilization buffer and wash the cells three times with PBS. Block non-specific antibody binding by incubating with 5% BSA in PBS for 1 hour at room temperature.

-

Primary Antibody Incubation: Aspirate the blocking buffer and add the primary anti-γH2AX antibody diluted in 1% BSA in PBS. Incubate overnight at 4°C in a humidified chamber.

-

Secondary Antibody Incubation: Wash the cells three times with PBS for 5 minutes each. Add the fluorescently labeled secondary antibody diluted in 1% BSA in PBS and incubate for 1 hour at room temperature in the dark.

-

Counterstaining and Mounting: Wash the cells three times with PBS. Add DAPI solution to stain the nuclei for 5 minutes. Wash once with PBS. Mount the coverslips onto microscope slides using antifade mounting medium.

-

Imaging and Analysis: Visualize the cells using a fluorescence microscope. Capture images and quantify the number and intensity of γH2AX foci per nucleus using image analysis software.

Comet Assay (Single Cell Gel Electrophoresis) for DNA Damage

The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.

Materials:

-

Low melting point agarose (B213101)

-

Lysis solution (high salt and detergent)

-

Alkaline or neutral electrophoresis buffer

-

DNA staining dye (e.g., SYBR Green)

-

Microscope slides

Procedure:

-

Cell Encapsulation: Mix a suspension of treated cells with low melting point agarose and spread a thin layer onto a microscope slide.

-

Lysis: Immerse the slides in a lysis solution to remove cell membranes and proteins, leaving behind the nucleoids.

-

DNA Unwinding: Place the slides in an alkaline or neutral buffer to unwind the DNA.

-

Electrophoresis: Subject the slides to electrophoresis. Broken DNA fragments will migrate out of the nucleoid, forming a "comet tail."

-

Staining and Visualization: Stain the DNA with a fluorescent dye and visualize the comets using a fluorescence microscope.

-

Analysis: Quantify the extent of DNA damage by measuring the length and intensity of the comet tail relative to the head using specialized software.

MTT Assay for Cell Viability and Chemosensitization

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

-

Cells cultured in a 96-well plate

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

Procedure:

-

Cell Plating and Treatment: Seed cells in a 96-well plate and allow them to attach. Treat the cells with a range of concentrations of the DNA-damaging agent in the presence or absence of this compound.

-

MTT Addition: After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the LD50 values for the DNA-damaging agent with and without this compound to quantify the chemosensitization effect.

Annexin V Staining for Apoptosis Detection

This flow cytometry-based assay detects the externalization of phosphatidylserine, an early marker of apoptosis.

Materials:

-

Treated and control cell suspensions

-

Annexin V-FITC

-

Propidium Iodide (PI)

-

Binding Buffer

-

Flow cytometer

Procedure:

-

Cell Harvesting: Harvest the treated and control cells and wash them with cold PBS.

-

Staining: Resuspend the cells in binding buffer. Add Annexin V-FITC and PI to the cell suspension.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive, PI-negative cells are in early apoptosis, while Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.

Experimental and Logical Workflows

Chemosensitization Experimental Workflow

The following diagram illustrates a typical workflow for evaluating the chemosensitizing potential of a compound like this compound.

References

- 1. Characterization of this compound (3,3′-(1H,3′H-5,5′-bibenzo[d]imidazole-2,2′-diyl)dianiline), a novel small molecule inhibitor modulating the DNA damage response - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Characterization of this compound (3,3'-(1H,3'H-5,5'-bibenzo[d]imidazole-2,2'-diyl)dianiline), a novel small molecule inhibitor modulating the DNA damage response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. DNA Double-Strand Break Repair Inhibitors: YU238259, A12B4C3 and this compound Overcome the Cisplatin Resistance in Human Ovarian Cancer Cells, but Not under Hypoxia Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 5. bibliotekanauki.pl [bibliotekanauki.pl]

- 6. creative-diagnostics.com [creative-diagnostics.com]

- 7. Non-homologous end joining - Wikipedia [en.wikipedia.org]

- 8. Non-homologous DNA end joining and alternative pathways to double-strand break repair - PMC [pmc.ncbi.nlm.nih.gov]

DDRI-18: A Novel DNA Damage Response Inhibitor for Enhanced Chemosensitization

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

DDRI-18 (3,3′-(1H,3′H-5,5′-bibenzo[d]imidazole-2,2′-diyl)dianiline) is a novel small molecule inhibitor of the DNA damage response (DDR) that has demonstrated significant potential as a chemosensitizing agent. By specifically targeting the non-homologous end-joining (NHEJ) pathway of DNA repair, this compound enhances the cytotoxic effects of various DNA-damaging anticancer drugs. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and key experimental data related to this compound. Detailed experimental protocols and visual representations of its signaling pathway and experimental workflows are included to facilitate further research and development.

Chemical Structure and Properties

This compound is a symmetric molecule featuring a bibenzimidazole core with two aniline (B41778) substituents.[1] Its chemical identity and key properties are summarized in the tables below.

Table 1: Chemical Identification of this compound

| Identifier | Value |

| IUPAC Name | 3,3′-(1H,3′H-5,5′-bibenzo[d]imidazole-2,2′-diyl)dianiline[1] |

| Molecular Formula | C26H20N6[2][3][4] |

| Molecular Weight | 416.48 g/mol [2][3] |

| CAS Number | 4402-18-0[2][3] |

| SMILES | Nc1cccc(c1)c2nc3cc(C4=CC5=C(C=C4)N=C(N5)C6=CC(N)=CC=C6)ccc3n2 |

| InChI Key | QROWVLFOWUYBIG-UHFFFAOYSA-N[3] |

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Appearance | White to beige powder[3] |

| Purity | ≥98% (HPLC)[3] |

| Solubility | 10 mg/mL in DMSO[3] |

| Storage | 2-8°C (short-term); -20°C (long-term)[3][4] |

Biological and Pharmacological Properties

Mechanism of Action: Inhibition of Non-Homologous End-Joining (NHEJ)

This compound functions as a potent inhibitor of the DNA damage response by specifically targeting the non-homologous end-joining (NHEJ) DNA repair pathway.[1][2][5][6] NHEJ is a major pathway for the repair of DNA double-strand breaks (DSBs), which are highly cytotoxic lesions induced by many chemotherapeutic agents. By inhibiting NHEJ, this compound prevents the repair of these breaks, leading to the accumulation of DNA damage and subsequent cell death.

The inhibitory effect of this compound on the DDR signaling pathway is evidenced by the delayed resolution of key DNA damage marker proteins such as phosphorylated histone H2AX (γH2AX), ataxia-telangiectasia mutated (ATM) kinase, and breast cancer type 1 susceptibility protein (BRCA1) from the sites of DNA lesions.[1]

Pharmacological Effects: Chemosensitization and Apoptosis Induction

The primary pharmacological effect of this compound is the potentiation of the cytotoxic effects of various DNA-damaging anticancer drugs.[1][7] This chemosensitization has been observed with agents such as:

-

Etoposide (a topoisomerase II inhibitor)

-

Camptothecin (a topoisomerase I inhibitor)

-

Doxorubicin (an anthracycline antibiotic)

-

Bleomycin (a radiomimetic glycopeptide)[1]

The synergistic cytotoxicity of this compound in combination with these agents leads to the induction of caspase-dependent apoptosis in cancer cells.[1] This is characterized by hallmarks of apoptosis such as phosphatidylserine (B164497) externalization and PARP cleavage.[1] While the precise molecular target of this compound remains to be fully elucidated, its ability to inhibit NHEJ is the key driver of its pharmacological activity.[1]

Signaling Pathway and Experimental Workflows

This compound Signaling Pathway

The following diagram illustrates the proposed mechanism of action of this compound within the DNA damage response pathway.

Caption: this compound inhibits the NHEJ pathway, leading to apoptosis.

Experimental Workflow for Assessing this compound Activity

The following diagram outlines a typical experimental workflow to evaluate the efficacy of this compound.

Caption: Workflow for evaluating this compound's effects on cancer cells.

Detailed Experimental Protocols

In Vivo DNA End-Joining Assay

This assay assesses the efficiency of NHEJ in living cells.

-

Cell Transfection: Transfect cells with a linearized plasmid vector containing a reporter gene (e.g., GFP). The linearization creates a double-strand break that must be repaired by the cell's NHEJ machinery for the reporter gene to be expressed.

-

Treatment: Treat the transfected cells with this compound or a vehicle control.

-

Analysis: After a suitable incubation period, quantify the number of cells expressing the reporter gene using flow cytometry or fluorescence microscopy. A decrease in reporter gene expression in this compound-treated cells indicates inhibition of NHEJ.

Comet Assay (Single-Cell Gel Electrophoresis)

The comet assay is used to detect DNA damage in individual cells.

-

Cell Preparation: Embed treated and control cells in a low-melting-point agarose (B213101) on a microscope slide.

-

Lysis: Lyse the cells with a detergent solution to remove membranes and proteins, leaving behind the nuclear DNA.

-

Electrophoresis: Subject the slides to electrophoresis. Damaged DNA fragments will migrate out of the nucleus, forming a "comet tail."

-

Visualization and Analysis: Stain the DNA with a fluorescent dye and visualize under a microscope. The length and intensity of the comet tail are proportional to the amount of DNA damage.

γH2AX Immunofluorescence Staining

This method is used to visualize and quantify DNA double-strand breaks.

-

Cell Seeding and Treatment: Seed cells on coverslips and treat with the desired agents.

-

Fixation and Permeabilization: Fix the cells with paraformaldehyde and permeabilize with a detergent like Triton X-100.

-

Immunostaining: Incubate the cells with a primary antibody against γH2AX, followed by a fluorescently labeled secondary antibody.

-

Counterstaining and Mounting: Stain the nuclei with DAPI and mount the coverslips on microscope slides.

-

Imaging and Quantification: Acquire images using a fluorescence microscope and quantify the number of γH2AX foci per nucleus.

MTT Assay for Cell Viability

The MTT assay measures cell metabolic activity as an indicator of cell viability.

-

Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with various concentrations of this compound and/or a cytotoxic agent.

-

MTT Addition: After the treatment period, add MTT solution to each well and incubate to allow viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Annexin V Staining for Apoptosis

This assay detects one of the early events in apoptosis, the externalization of phosphatidylserine.

-

Cell Harvesting and Staining: Harvest treated and control cells and resuspend them in a binding buffer. Add fluorescently labeled Annexin V and a viability dye (e.g., propidium (B1200493) iodide, PI).

-

Incubation: Incubate the cells in the dark to allow Annexin V to bind to phosphatidylserine on the surface of apoptotic cells.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic or necrotic cells will be positive for both.

Conclusion

This compound is a promising DNA damage response inhibitor with a clear mechanism of action involving the inhibition of the NHEJ pathway. Its ability to sensitize cancer cells to a range of DNA-damaging chemotherapeutic agents highlights its potential as an adjunct therapy in cancer treatment. The experimental protocols and workflows provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate and harness the therapeutic potential of this compound. Further studies are warranted to identify its precise molecular target and to evaluate its efficacy and safety in preclinical and clinical settings.

References

- 1. Annexin V Stain Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]

- 2. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]

- 3. merckmillipore.com [merckmillipore.com]

- 4. rndsystems.com [rndsystems.com]

- 5. MTT assay protocol | Abcam [abcam.com]

- 6. mcgillradiobiology.ca [mcgillradiobiology.ca]

- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

DDRI-18: A Technical Guide to Preclinical In-Vitro Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

DDRI-18, with the chemical name 3,3′-(1H,3′H-5,5′-bibenzo[d]imidazole-2,2′-diyl)dianiline, is a novel small molecule inhibitor of the DNA Damage Response (DDR) pathway.[1][2][3] Specifically, it has been identified as an inhibitor of the Non-Homologous End Joining (NHEJ) DNA repair process.[1][3] This technical guide provides a comprehensive overview of the available preclinical in-vitro data on this compound, focusing on its mechanism of action and its potential as a chemosensitizing agent. To date, no in-vivo animal studies of this compound have been published in the peer-reviewed scientific literature.

Core Concepts: DNA Damage Response and Non-Homologous End Joining

The DNA Damage Response (DDR) is a complex signaling network that detects and repairs DNA lesions, thereby maintaining genomic integrity. One of the major pathways for repairing DNA double-strand breaks (DSBs), a particularly cytotoxic form of DNA damage, is Non-Homologous End Joining (NHEJ). In many cancers, there is an over-reliance on specific DNA repair pathways like NHEJ for survival, making inhibitors of these pathways attractive therapeutic targets. By inhibiting NHEJ, agents like this compound can prevent cancer cells from repairing DNA damage induced by chemotherapy or radiotherapy, leading to enhanced cell death.

In-Vitro Efficacy of this compound

Inhibition of Non-Homologous End Joining (NHEJ)

In-vitro studies have demonstrated that this compound effectively inhibits the NHEJ pathway. This was shown to delay the resolution of DNA damage-related proteins, such as γH2AX, ATM, and BRCA1, from the sites of DNA lesions.[1]

Chemosensitization

This compound has shown significant potential as a chemosensitizing agent, enhancing the cytotoxic effects of several DNA-damaging anticancer drugs.[1] This synergistic effect is attributed to the inhibition of DNA repair, leading to an accumulation of lethal DNA damage and subsequent caspase-dependent apoptosis.[1]

Table 1: Chemosensitization Effect of this compound in Combination with Etoposide in U2OS Cells [1]

| Treatment Group | Incubation Time | LD50 of Etoposide (µM) | Fold Increase in Cytotoxicity |

| DMSO (Control) | 24 h | 120.60 | - |

| 2 µM this compound | 24 h | 42.69 | 2.9 |

| 8 µM this compound | 24 h | 18.50 | 6.5 |

Table 2: Enhanced Cytotoxicity of Various Anticancer Drugs in the Presence of 1 µM this compound in U2OS Cells [1]

| Anticancer Drug | P-value (Student's t-test) |

| Etoposide | 0.0228 |

| Camptothecin | 0.0017 |

| Doxorubicin | 0.0109 |

| Bleomycin | 0.0013 |

Experimental Protocols

Cell Viability (MTT) Assay

-

Cell Seeding: U2OS osteosarcoma cells were seeded in 96-well plates.

-

Drug Treatment: Cells were pre-treated with varying concentrations of this compound (e.g., 2 µM and 8 µM) or DMSO (vehicle control) for 1 hour.

-

Co-treatment: A range of concentrations of a DNA-damaging agent (e.g., etoposide) was then added to the wells.

-

Incubation: The plates were incubated for 24 or 48 hours.

-

MTT Addition: MTT reagent was added to each well and incubated to allow for the formation of formazan (B1609692) crystals.

-

Solubilization: The formazan crystals were dissolved in a solubilization solution.

-

Absorbance Measurement: The absorbance was read at a specific wavelength to determine cell viability.[1]

In-Vitro DNA End-Joining Assay

It is important to note that the "in vivo DNA end-joining assay" described in the primary literature for this compound is a cell-based assay, not an animal study.

-

Plasmid Linearization: The pEGFP-N1 vector was linearized using the BsrG1 restriction enzyme, which cuts within the GFP coding sequence.

-

Transfection: The linearized plasmid was transfected into U2OS cells.

-

Treatment: The transfected cells were incubated in a medium containing either DMSO or this compound (e.g., 2.5 µM).

-

Incubation: The cells were incubated for 48 hours to allow for DNA repair and GFP expression.

-

Analysis: GFP expression, indicative of successful DNA end-joining and repair, was analyzed by flow cytometry.[1]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed mechanism of action of this compound and the workflow of key experiments.

Caption: Proposed mechanism of this compound in sensitizing cancer cells to chemotherapy.

Caption: Workflow for the cell viability (MTT) assay.

Conclusion and Future Directions

The available in-vitro data strongly suggest that this compound is a promising inhibitor of the NHEJ DNA repair pathway with significant potential as a chemosensitizing agent. Its ability to enhance the efficacy of various DNA-damaging drugs in cancer cell lines warrants further investigation.

The critical next step in the preclinical development of this compound is the initiation of in-vivo studies. These studies should aim to:

-

Establish the pharmacokinetic profile of this compound.

-

Evaluate its efficacy in relevant animal models of cancer, both as a monotherapy and in combination with standard-of-care chemotherapeutics.

-

Determine the safety and tolerability profile of this compound.

Such studies are essential to validate the promising in-vitro findings and to determine the translational potential of this compound as a novel anticancer therapeutic.

References

For Researchers, Scientists, and Drug Development Professionals

Abstract

The DNA Damage Response (DDR) is a critical cellular network for maintaining genomic integrity and a promising target in oncology. This technical guide provides a comprehensive overview of DDRI-18 (3,3′-(1H,3′H-5,5′-bibenzo[d]imidazole-2,2′-diyl)dianiline), a novel small molecule inhibitor of the Non-Homologous End Joining (NHEJ) DNA repair pathway. This document details the mechanism of action, experimental protocols for evaluation, and available data on this compound and its broader chemical class. While specific analogs and pharmacokinetic data for this compound are limited in publicly available literature, this guide consolidates existing knowledge to support further research and development in this area.

Introduction

The integrity of the genome is under constant threat from both endogenous and exogenous sources of DNA damage. Eukaryotic cells have evolved a complex network of signaling pathways, collectively known as the DNA Damage Response (DDR), to detect and repair DNA lesions, thereby preventing mutagenesis and cell death.[1] A key pathway in the repair of DNA double-strand breaks (DSBs), one of the most cytotoxic forms of DNA damage, is Non-Homologous End Joining (NHEJ).[1][2][3] Inhibition of the DDR, particularly the NHEJ pathway, has emerged as a promising therapeutic strategy to enhance the efficacy of DNA-damaging anticancer agents.

This compound is a recently identified small molecule that functions as an inhibitor of the DDR.[2][3] This guide provides an in-depth review of the synthesis, mechanism of action, and biological effects of this compound, along with detailed experimental protocols for its characterization.

This compound: Core Compound Profile

-

IUPAC Name: 3,3′-(1H,3′H-5,5′-bibenzo[d]imidazole-2,2′-diyl)dianiline

-

Molecular Formula: C₂₆H₂₀N₆

-

Mechanism of Action: Inhibitor of the Non-Homologous End Joining (NHEJ) DNA repair pathway.[2][3]

Synthesis

A potential synthetic approach could involve the condensation of two equivalents of a substituted benzene-1,2-diamine with a suitable dicarboxylic acid or its derivative under acidic conditions, followed by cyclization to form the bibenzimidazole core. Subsequent functional group manipulations would be necessary to introduce the aniline (B41778) moieties at the desired positions. One published method for synthesizing 1-alkyl-1H,1′H-2,2′-bibenzo[d]imidazoles involves the reaction of disodium (B8443419) 2,2′-bibenzo[d]imidazole-1,1′-diide with an alkyl bromide in DMF.[4] Another general method for preparing bis-benzimidazoles utilizes the reaction of N-4-(4-substituted piperazinyl)-1-phenylenediamine with a respective aldehyde in the presence of sodium metabisulfite (B1197395) in ethanol.[5]

Mechanism of Action and Signaling Pathway

This compound exerts its biological effects by inhibiting the NHEJ pathway of DNA repair.[2][3] This inhibition leads to a delay in the resolution of DNA damage, particularly DSBs. The key molecular consequences of this compound activity include:

-

Inhibition of NHEJ: this compound directly or indirectly interferes with the enzymatic machinery of the NHEJ pathway.

-

Delayed Resolution of γH2AX Foci: Following DNA damage, the histone variant H2AX is phosphorylated to form γH2AX, which accumulates at the sites of DSBs and serves as a scaffold for the recruitment of DNA repair proteins.[6][7] this compound treatment results in the prolonged persistence of γH2AX foci, indicating a failure to complete DNA repair.[1][2]

-

Modulation of ATM and BRCA1: The activity of key DDR proteins such as Ataxia Telangiectasia Mutated (ATM) and Breast Cancer susceptibility gene 1 (BRCA1) is also affected by this compound.[2][3] The compound delays the resolution of these proteins from DNA lesions.[2][3]

The following diagram illustrates the proposed mechanism of action of this compound within the context of the DNA damage response.

Caption: Proposed mechanism of this compound action on the NHEJ pathway.

Quantitative Data

The primary application of this compound explored in the literature is its ability to potentiate the cytotoxicity of various DNA-damaging chemotherapeutic agents. The following tables summarize the available quantitative data.

Table 1: Potentiation of Etoposide Cytotoxicity by this compound in U2OS Cells

| Treatment | Incubation Time (h) | LD₅₀ (µM) of Etoposide | Fold Increase in Cytotoxicity |

| DMSO (Control) | 24 | 120.60 | - |

| 2 µM this compound | 24 | 42.69 | 2.8-fold |

| 8 µM this compound | 24 | 18.50 | 6.5-fold |

| DMSO (Control) | 48 | 14.35 | - |

| 2 µM this compound | 48 | 3.13 | 4.6-fold |

| Data from Jun et al., 2012[1] |

Table 2: Chemosensitization Effect of this compound with Various Anticancer Drugs in U2OS Cells

| Anticancer Drug | This compound (1 µM) | P-value |

| Etoposide | Significant enhancement | 0.0228 |

| Camptothecin | Significant enhancement | 0.0017 |

| Doxorubicin | Significant enhancement | 0.0109 |

| Bleomycin | Significant enhancement | 0.0013 |

| Data from Jun et al., 2012[1] |

Table 3: Effect of this compound on γH2AX Foci Resolution in Etoposide-Treated U2OS Cells

| Treatment | % of γH2AX Foci Remaining after 3h |

| Etoposide alone | 48.6% |

| Etoposide + this compound | 76.6% |

| Data from Jun et al., 2012[1] |

This compound Analogs and Structure-Activity Relationship (SAR)

There is a lack of publicly available information on specific analogs of this compound and their corresponding structure-activity relationships. However, the benzimidazole (B57391) scaffold is a common motif in kinase inhibitors and other biologically active molecules. SAR studies on other benzimidazole-based DNA-cleaving agents have indicated that modifications to the benzimidazole core and its substituents can significantly impact cytotoxicity and DNA-cleavage activity.[8] For instance, the position of certain functional groups on the benzimidazole ring system has been shown to be critical for potency.[8] Further research is needed to synthesize and evaluate analogs of this compound to establish a clear SAR and optimize its inhibitory activity and pharmacological properties.

Pharmacokinetics and ADME

Specific pharmacokinetic and absorption, distribution, metabolism, and excretion (ADME) data for this compound are not available in the current literature. However, the broader class of benzimidazole derivatives has been studied, and some general characteristics can be noted. Benzimidazole compounds often exhibit multicompartment pharmacokinetic models and can undergo first-pass metabolism in the liver, leading to the formation of both active and inactive metabolites.[6] Their oral bioavailability can be variable.[6] Given the potential for this compound as a therapeutic agent, dedicated pharmacokinetic and ADME studies are crucial to determine its drug-like properties.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize this compound.

Cell Viability (MTT) Assay for Chemosensitization

This protocol is used to assess the ability of this compound to enhance the cytotoxicity of DNA-damaging agents.

-

Cell Seeding: Seed U2OS cells in a 96-well plate at a density of 5 x 10³ cells per well and allow them to adhere overnight.

-

Pre-treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 2, 5, 8, 10 µM) or vehicle control (DMSO) for 1 hour.

-

Co-treatment: Add the DNA-damaging agent (e.g., etoposide, camptothecin, doxorubicin, bleomycin) at a range of concentrations to the wells already containing this compound or vehicle.

-

Incubation: Incubate the plates for 24 to 48 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and determine the LD₅₀ values.

Caption: Workflow for the MTT-based chemosensitization assay.

γH2AX Immunofluorescence Assay

This protocol is used to visualize and quantify the formation and resolution of γH2AX foci, a marker of DNA double-strand breaks.

-

Cell Culture: Grow U2OS cells on glass coverslips in a 6-well plate.

-

Treatment: Treat cells with the DNA-damaging agent (e.g., 10 µM etoposide) for 1 hour. For resolution experiments, wash out the drug and incubate in fresh media with or without this compound for various time points (e.g., 1, 3, 6 hours).

-

Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Permeabilization: Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

-

Blocking: Block with 1% BSA in PBST (PBS with 0.1% Tween 20) for 1 hour.

-

Primary Antibody Incubation: Incubate with a primary antibody against γH2AX (e.g., anti-phospho-Histone H2AX (Ser139) antibody) overnight at 4°C.

-

Secondary Antibody Incubation: Wash with PBST and incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488-conjugated anti-mouse IgG) for 1 hour at room temperature in the dark.

-

Counterstaining: Counterstain the nuclei with DAPI (4′,6-diamidino-2-phenylindole).

-

Mounting and Imaging: Mount the coverslips on microscope slides and acquire images using a fluorescence microscope.

-

Image Analysis: Quantify the number and intensity of γH2AX foci per nucleus using image analysis software.

Caption: Workflow for γH2AX immunofluorescence staining.

Comet Assay (Single-Cell Gel Electrophoresis)

This assay is used to detect DNA strand breaks in individual cells.

-

Cell Preparation: Harvest cells and resuspend them in ice-cold PBS at a concentration of 1 x 10⁵ cells/mL.

-

Agarose (B213101) Embedding: Mix the cell suspension with low-melting-point agarose and pipette onto a pre-coated microscope slide. Allow to solidify.

-

Lysis: Immerse the slides in lysis solution (containing high salt and detergents) to lyse the cells and unfold the DNA.

-

Alkaline Unwinding: Place the slides in an electrophoresis tank filled with alkaline electrophoresis buffer to unwind the DNA.

-

Electrophoresis: Apply an electric field to separate the fragmented DNA from the nucleoid. Damaged DNA will migrate out of the nucleus, forming a "comet tail."

-

Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., SYBR Green or propidium (B1200493) iodide).

-

Imaging and Analysis: Visualize the comets using a fluorescence microscope and quantify the extent of DNA damage by measuring the length and intensity of the comet tail.

Conclusion and Future Directions

This compound is a promising novel inhibitor of the NHEJ pathway with demonstrated potential to sensitize cancer cells to various DNA-damaging agents. Its mechanism of action, involving the delayed resolution of γH2AX, ATM, and BRCA1 from sites of DNA damage, provides a solid foundation for its further development. However, significant gaps in our understanding of this compound remain.

Future research should focus on:

-

Elucidation of the precise molecular target of this compound.

-

A detailed synthesis protocol to enable broader access and analog development.

-

Comprehensive structure-activity relationship studies to identify more potent and selective analogs.

-

In-depth pharmacokinetic and ADME profiling to assess its drug-like properties.

-

In vivo studies to evaluate the efficacy and safety of this compound in preclinical cancer models.

Addressing these key areas will be critical to advancing this compound and related compounds towards clinical application as chemosensitizing agents in cancer therapy.

References

- 1. Characterization of this compound (3,3′-(1H,3′H-5,5′-bibenzo[d]imidazole-2,2′-diyl)dianiline), a novel small molecule inhibitor modulating the DNA damage response - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Characterization of this compound (3,3'-(1H,3'H-5,5'-bibenzo[d]imidazole-2,2'-diyl)dianiline), a novel small molecule inhibitor modulating the DNA damage response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]

- 6. H2AX Phosphorylation: Its Role in DNA Damage Response and Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Constitutive Histone H2AX Phosphorylation and ATM Activation, the Reporters of DNA Damage by Endogenous Oxidants - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Structure-activity studies of benzimidazole-based DNA-cleaving agents. Comparison of benzimidazole, pyrrolobenzimidazole, and tetrahydropyridobenzimidazole analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

Therapeutic Potential of DDRI-18: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

DDRI-18 (3,3'-(1H,3'H-5,5'-bibenzo[d]imidazole-2,2'-diyl)dianiline) is a novel small molecule inhibitor of the DNA Damage Response (DDR) pathway, demonstrating significant potential as a chemosensitizing agent. Preclinical studies have established its ability to enhance the cytotoxicity of various DNA-damaging anticancer drugs. This document provides a comprehensive technical overview of this compound, summarizing key quantitative data, detailing experimental protocols from pivotal studies, and illustrating its proposed mechanism of action. While the precise molecular target of this compound remains to be elucidated, its inhibitory effect on the Non-Homologous End-Joining (NHEJ) DNA repair pathway is a key aspect of its function. This guide is intended to serve as a resource for researchers and professionals in the field of oncology and drug development.

Core Mechanism of Action

This compound functions as a modulator of the DNA Damage Response, primarily by inhibiting the Non-Homologous End-Joining (NHEJ) pathway, a major mechanism for the repair of DNA double-strand breaks (DSBs).[1][2][3] By impeding this repair process, this compound leads to a delay in the resolution of DNA damage-related proteins, such as γH2AX, ATM, and BRCA1, from the sites of DNA lesions.[1][3] This inhibition of DNA repair ultimately sensitizes cancer cells to the cytotoxic effects of DNA-damaging chemotherapeutic agents, leading to caspase-dependent apoptosis.[1][3]

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies on this compound, providing insights into its efficacy as a chemosensitizing agent.

Table 1: Chemosensitization of Etoposide (B1684455) by this compound in U2OS Cells [2]

| Treatment Duration | This compound Concentration (µM) | Etoposide LD50 (µM) | Fold Increase in Cytotoxicity |

| 24 hours | 0 (DMSO) | 120.60 | - |

| 24 hours | 2 | 42.69 | 2.9 |

| 24 hours | 8 | 18.50 | 6.5 |

| 48 hours | 0 (DMSO) | 14.35 | - |

| 48 hours | 2 | 3.13 | 4.6 |

Table 2: Enhancement of Cytotoxicity of Various Anticancer Drugs by 1 µM this compound in U2OS Cells [2]

| Anticancer Drug | P-value (Student's t-test) |

| Etoposide | 0.0228 |

| Camptothecin | 0.0017 |

| Doxorubicin | 0.0109 |

| Bleomycin | 0.0013 |

Table 3: Effect of this compound on Cisplatin/Etoposide Combination Treatment in Ovarian Cancer Cell Lines [4]

| Cell Line | Treatment | IC50 (µM) | Sensitization Factor (Rf) |

| PEA1 | CDDP/VP-16 | - | - |

| PEA1 | CDDP/VP-16 + 10 µM this compound | - | >2 |

| PEA2 | CDDP/VP-16 | - | - |

| PEA2 | CDDP/VP-16 + 10 µM this compound | - | >2 |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature on this compound.

Cell Viability (MTT) Assay[1][2]

-

Cell Seeding: Seed U2OS cells in 96-well plates at a density of 5 x 10³ cells per well and incubate for 24 hours.

-

Drug Treatment: Pre-treat cells with the indicated concentrations of this compound (or DMSO as a control) for 1 hour.

-

Co-treatment: Add various concentrations of DNA-damaging agents (e.g., etoposide, camptothecin, doxorubicin, bleomycin) to the wells and incubate for the desired period (e.g., 24 or 48 hours).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the control (DMSO-treated) cells.

Immunofluorescence Staining for DNA Damage Foci[1][3]

-

Cell Culture: Grow U2OS cells on coverslips.

-

Drug Treatment: Pre-incubate cells with this compound or other inhibitors (e.g., 2.5 µM this compound, 10 µM NU7026, or 10 µM KU55933) for 1 hour.

-

Induction of DNA Damage: Expose cells to a DNA-damaging agent (e.g., 10 µM etoposide) for 1 hour.

-

Recovery: Wash out the etoposide and incubate the cells in fresh medium containing the inhibitors for the indicated time points.

-

Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100 in PBS.

-

Blocking: Block with 1% BSA in PBS.

-

Primary Antibody Incubation: Incubate with primary antibodies against γH2AX, phospho-ATM, or phospho-BRCA1 overnight at 4°C.

-

Secondary Antibody Incubation: Incubate with fluorescently labeled secondary antibodies for 1 hour at room temperature.

-

Mounting and Visualization: Mount the coverslips with a mounting medium containing DAPI and visualize using a fluorescence microscope or a high-content screening analyzer (e.g., IN Cell Analyzer).

-

Quantification: Analyze the foci area per cell using appropriate software.

Comet Assay (Alkaline Version)[4]

-

Cell Treatment: Pre-incubate cells with 10 µM of this compound for 60 minutes before a 6-hour treatment with the DNA-damaging agent(s).

-

Cell Suspension: Suspend the treated cells in 0.75% low melting point (LMP) agarose.

-

Slide Preparation: Place the cell-agarose suspension on microscope slides pre-coated with 0.5% LMP agarose.

-

Lysis: Immerse the slides in lysis buffer (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, and 1% (v/v) Triton X-100) and incubate overnight at 4°C.

-

Unwinding: Transfer the slides to an unwinding buffer appropriate for the alkaline version of the comet assay for 20 minutes.

-

Electrophoresis: Perform electrophoresis under alkaline conditions.

-

Staining and Visualization: Stain the DNA with a fluorescent dye (e.g., propidium (B1200493) iodide) and visualize the comets using a fluorescence microscope.

-

Analysis: Quantify the extent of DNA damage by measuring the comet tail moment or other relevant parameters.

Annexin V Staining for Apoptosis[1][3]

-

Cell Treatment: Treat cells with the desired concentrations of this compound and/or DNA-damaging agents.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and propidium iodide (PI).

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer to quantify the percentage of apoptotic (Annexin V positive) and necrotic (PI positive) cells.

Signaling Pathways and Logical Relationships

While the direct molecular target of this compound is yet to be identified, its functional impact on the DNA Damage Response pathway is established. The following diagrams illustrate the proposed mechanism of action and the workflow for its investigation.

Caption: Proposed mechanism of this compound in the DNA Damage Response pathway.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Characterization of this compound (3,3′-(1H,3′H-5,5′-bibenzo[d]imidazole-2,2′-diyl)dianiline), a novel small molecule inhibitor modulating the DNA damage response - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Characterization of this compound (3,3'-(1H,3'H-5,5'-bibenzo[d]imidazole-2,2'-diyl)dianiline), a novel small molecule inhibitor modulating the DNA damage response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

DDRI-18: A Technical Guide for Researchers in Cancer Drug Development

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

DDRI-18 is a novel small molecule inhibitor of the DNA Damage Response (DDR), specifically targeting the Non-Homologous End Joining (NHEJ) pathway.[1][2] This guide provides a comprehensive technical overview of this compound, summarizing its mechanism of action, preclinical efficacy in cancer models, and detailed protocols for key experimental assays. The information presented is intended to facilitate further research and development of this compound as a potential chemosensitizing agent in cancer therapy.

Introduction to this compound

This compound has been identified as a potent inhibitor of the NHEJ DNA repair process, a crucial pathway for the repair of DNA double-strand breaks (DSBs).[1][2] By inhibiting this repair mechanism, this compound enhances the cytotoxic effects of various DNA-damaging anticancer drugs, presenting a promising strategy to overcome drug resistance and improve therapeutic outcomes in cancers such as osteosarcoma and ovarian cancer.[3]

Mechanism of Action: Inhibition of Non-Homologous End Joining

This compound functions by disrupting the NHEJ pathway, which is responsible for repairing DNA DSBs without a homologous template. This inhibition leads to the persistence of DNA damage, ultimately triggering cell death in cancer cells treated with DNA-damaging agents.

Below is a diagram illustrating the canonical NHEJ pathway and the proposed point of inhibition by this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Characterization of this compound (3,3′-(1H,3′H-5,5′-bibenzo[d]imidazole-2,2′-diyl)dianiline), a novel small molecule inhibitor modulating the DNA damage response - PMC [pmc.ncbi.nlm.nih.gov]

- 3. DNA Double-Strand Break Repair Inhibitors: YU238259, A12B4C3 and this compound Overcome the Cisplatin Resistance in Human Ovarian Cancer Cells, but Not under Hypoxia Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

Early Research on DDRI-18: A Technical Whitepaper

An In-depth Guide to a Novel DNA Damage Response Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the early research and characterization of DDRI-18 (3,3'-(1H,3'H-5,5'-bibenzo[d]imidazole-2,2'-diyl)dianiline), a novel small molecule inhibitor of the DNA damage response (DDR). The information presented herein is synthesized from foundational preclinical studies, detailing the compound's mechanism of action, its effects in combination with chemotherapy, and the experimental protocols used for its evaluation.

Core Concepts and Mechanism of Action

This compound has been identified as a DNA damage response inhibitor that specifically targets the non-homologous end-joining (NHEJ) DNA repair pathway.[1][2][3] The DDR is a critical signaling network that cells activate to repair damaged DNA and maintain genomic integrity. In the context of cancer therapy, many conventional treatments like chemotherapy and radiotherapy induce DNA damage to kill cancer cells. However, cancer cells can utilize robust DDR pathways, such as NHEJ, to repair this damage and survive, leading to treatment resistance.

This compound's inhibitory action on the NHEJ pathway makes it an effective chemosensitizing agent.[1][2][3] By blocking this key repair mechanism, this compound enhances the cytotoxic effects of DNA-damaging anticancer drugs.[2][3] Early research has shown that this compound potentiates the effects of agents that induce double-strand breaks (DSBs), such as etoposide (B1684455), camptothecin, doxorubicin, and bleomycin.[2][3] The synergistic effect on cell death is attributed to an increase in caspase-dependent apoptosis.[2][3]

A key finding in the early characterization of this compound is its ability to delay the resolution of DNA damage-related proteins, such as γH2AX, ATM, and BRCA1, from the sites of DNA lesions.[2][3] The persistence of these markers indicates an inhibition of the DNA repair process.

Quantitative Data Summary

The following tables summarize the key quantitative findings from the early preclinical studies on this compound.

Table 1: Chemosensitization Effect of this compound on Etoposide in U2OS Cells

| Treatment Duration | This compound Concentration (µM) | Etoposide LD50 (µM) | Fold Increase in Cytotoxicity |

| 24 hours | 0 (DMSO) | 120.60 | - |

| 24 hours | 2 | 42.69 | 2.9 |

| 24 hours | 8 | 18.50 | 6.5 |

| 48 hours | 0 (DMSO) | 14.35 | - |

| 48 hours | 2 | 3.13 | 4.6 |

Data extracted from cytotoxicity assays in osteosarcoma U2OS cells.[2]

Table 2: Synergistic Cytotoxicity with Various Anticancer Drugs

| Anticancer Drug | This compound Concentration (µM) | Observation |

| Etoposide | 1 | Significant enhancement of cytotoxicity |

| Camptothecin | 1 | Significant enhancement of cytotoxicity |

| Doxorubicin | 1 | Significant enhancement of cytotoxicity |

| Bleomycin | 1 | Significant enhancement of cytotoxicity |

| 5-FU | 1 | Marginal, not statistically significant enhancement |

| Cisplatin | 1 | Marginal, not statistically significant enhancement |

U2OS cells were treated with the indicated anticancer drugs in the presence or absence of 1 µM this compound.[2]

Experimental Protocols

Detailed methodologies for the key experiments cited in the early research of this compound are provided below.

Cell Culture and Drug Treatment

-

Cell Line: Human osteosarcoma U2OS cells were predominantly used.[2][3]

-

Culture Conditions: Cells were maintained in appropriate culture medium supplemented with fetal bovine serum and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.

-

Drug Treatment: For chemosensitization studies, cells were pre-incubated with this compound for 1 hour before the addition of DNA-damaging agents like etoposide.[2]

Cytotoxicity Assay (MTT Assay)

-

Objective: To quantify the effect of this compound on the viability of cancer cells when treated with anticancer drugs.[2][3]

-

Protocol:

-

Seed U2OS cells in 96-well plates and allow them to adhere overnight.

-

Pre-treat cells with varying concentrations of this compound or DMSO (vehicle control) for 1 hour.

-

Add a range of concentrations of the DNA-damaging agent (e.g., etoposide) to the wells.

-

Incubate the plates for 24 or 48 hours.

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a further 4 hours to allow for the formation of formazan (B1609692) crystals.

-

Solubilize the formazan crystals by adding a solubilization buffer (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate cell viability as a percentage of the control (DMSO-treated) cells.

-

Immunofluorescence Staining for DNA Damage Foci

-

Objective: To visualize and quantify the formation and resolution of nuclear foci of DNA damage response proteins (e.g., γH2AX, phospho-ATM, phospho-BRCA1).[2][3]

-

Protocol:

-

Grow U2OS cells on coverslips or in clear-bottomed plates.

-

Pre-treat with this compound or other inhibitors (e.g., KU55933 for ATM) for 1 hour.

-

Induce DNA damage by treating with an agent like etoposide for 1 hour.

-

Remove the DNA-damaging agent and incubate the cells in fresh medium containing the inhibitors for various time points to monitor the repair process.

-

Fix the cells with 4% paraformaldehyde.

-

Permeabilize the cells with a detergent solution (e.g., 0.1% Triton X-100).

-

Block non-specific antibody binding with a blocking solution (e.g., bovine serum albumin).

-

Incubate with primary antibodies specific for the target proteins (e.g., anti-γH2AX).

-

Wash and incubate with fluorescently labeled secondary antibodies.

-

Counterstain the nuclei with DAPI.

-

Mount the coverslips or image the plates using a high-content imaging system (e.g., IN Cell Analyzer) or a fluorescence microscope.

-

Quantify the area or number of foci per cell using image analysis software.

-

In Vivo DNA End-Joining Assay

-

Objective: To directly measure the efficiency of the non-homologous end-joining (NHEJ) DNA repair pathway in cells.[2][3]

-

Protocol:

-

A reporter plasmid containing a gene (e.g., luciferase or GFP) that is disrupted by a unique restriction enzyme site is used.

-

The plasmid is linearized by digestion with the restriction enzyme to create double-strand breaks with incompatible ends.

-

The linearized plasmid is transfected into U2OS cells that have been pre-treated with this compound or a control.

-

The cells' NHEJ machinery attempts to repair the plasmid by joining the ends. Successful end-joining results in a functional reporter gene.

-

After a set incubation period (e.g., 24-48 hours), the cells are lysed, and the reporter gene activity (e.g., luciferase activity or GFP fluorescence) is measured.

-

A decrease in reporter activity in this compound-treated cells compared to control cells indicates inhibition of the NHEJ pathway.

-

Apoptosis Analysis (Annexin V Staining and Flow Cytometry)

-

Objective: To determine if the synergistic cell death induced by this compound and DNA-damaging agents is due to apoptosis.[2][3]

-

Protocol:

-

Treat U2OS cells with this compound and a DNA-damaging agent as described for the cytotoxicity assays.

-